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Compound of Interest

3-(4-bromophenyl)-4-methyl-1H-
Compound Name:

pyrazole
CAS No.: 208511-70-0
Cat. No.: B6249956

Get Quote

Executive Summary

This technical guide details the structural analysis and spectroscopic characterization of 3-(4-
bromophenyl)-4-methyl-1H-pyrazole (CAS: 208511-70-0). As a critical pharmacophore in the
development of p38 MAP kinase inhibitors and COX-2 selective non-steroidal anti-inflammatory
drugs (NSAIDs), accurate characterization of this scaffold is essential for validating synthetic
purity and structural integrity.

This document moves beyond basic peak listing to explore the causality of spectral features,
particularly focusing on the annular tautomerism characteristic of 1H-pyrazoles and the distinct
isotopic signature of the brominated moiety.

Structural Dynamics & Tautomerism

The core challenge in characterizing 3-(4-bromophenyl)-4-methyl-1H-pyrazole lies in its
annular tautomerism. In solution, the proton on the pyrazole nitrogen oscillates between
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position 1 and position 2.
e Tautomer A: 3-(4-bromophenyl)-4-methyl-1H-pyrazole
e Tautomer B: 5-(4-bromophenyl)-4-methyl-1H-pyrazole[1]

While these are chemically distinct static structures, NMR spectroscopy at ambient temperature
often reveals an averaged spectrum due to rapid proton exchange. However, in polar aprotic
solvents like DMSO-

, the exchange rate may slow sufficiently to broaden signals, or distinct tautomers may be
trapped at lower temperatures.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton migration and its impact on numbering.
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Caption: Proton migration between nitrogen atoms results in dynamically averaged NMR
signals at room temperature.

Synthesis Pathway & Purity Context

Understanding the synthesis is vital for identifying potential impurities in the spectra, such as
unreacted hydrazines or chlorinated intermediates. The most robust route utilizes the
Vilsmeier-Haack formylation of 4'-bromopropiophenone.
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4'-Bromopropiophenone

:

Vilsmeier-Haack Formylation
(POCI3 / DMF)

:

Intermediate:
3-Chloro-3-(4-bromophenyl)-2-methylacrolein

:

Cyclization
(Hydrazine Hydrate / EtOH)

Target:

3-(4-Bromophenyl)-4-methyl-1H-pyrazole

Click to download full resolution via product page

Caption: Standard synthetic route via Vilsmeier-Haack reagent, highlighting the chloro-acrolein
intermediate.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

is the preferred solvent. It ensures solubility and its hydrogen-bond accepting nature slows
proton exchange, often allowing the N-H proton to be visualized as a broad singlet downfield.

H NMR Assignment (400 MHz, DMSO-
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Critical Validation Point: The presence of a sharp singlet for the methyl group around 2.2 ppm,
combined with a single pyrazole C-H resonance, confirms the 4-methyl substitution. If the
methyl were at position 5 (isomer), the C4-H would appear as a singlet further upfield (~6.2-6.5

ppm).

C NMR Assignment (100 MHz, DMSO-

)
Chemical Shift (
Carbon Type Assignment Note
» Ppm)
Broadened due to
Pyrazole C3/C5 140.0 - 142.0 )
tautomerism.
Distinctive ipso carbon
Aryl C-Br ~121.5 )
attached to Bromine.
Aryl C-H 131.5, 128.5 Typical aromatic signals.
Substituted carbon bearing the
Pyrazole C4 ~115.0
methyl group.
Methyl 10.5-12.0 Upfield aliphatic signal.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive elemental confirmation through the unique isotopic
abundance of bromine.

« lonization Mode: Electrospray lonization (ESI+).
e Molecular Formula: C

H

BrN

2]
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o Exact Mass: 235.99 (for
Br).
Isotopic Pattern Analysis: Bromine exists as

Br (50.7%) and
Br (49.3%). This creates a distinctive 1:1 doublet in the molecular ion region.
e [M+H]
(
Br):m/z 237.0
o [M+H]

(

Br):m/z 239.0

Interpretation: A spectrum showing a single peak at 237 without the accompanying 239 peak
indicates debromination (impurity). A 1:1 ratio confirms the presence of the halogen.

Infrared Spectroscopy (FT-IR)

Key functional group vibrations to monitor during solid-state characterization (ATR method).
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Wavenumber (cm

Vibration Mode Description
)
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(N-H) bonded pyrazole NH.
Aliphatic stretches from the 4-
2920, 2850 C-H
(C-H) methyl group.
C=N), Aromatic and pyrazole rin
1600, 1580 ( ) ] _py g
skeletal vibrations.
(C=C)
1070. 1010 Aryl-Bromide
’ (C-Bn) stretch/deformation.

Experimental Protocols
Protocol 1: NMR Sample Preparation

Objective: To obtain a high-resolution spectrum with visible exchangeable protons.
e Massing: Weigh 5-10 mg of the solid compound into a clean vial.
e Solvation: Add 0.6 mL of DMSO-

(99.9% D).

o Note: CDCI

may be used, but the N-H peak will likely be very broad or invisible due to exchange and
guadrupole broadening.

« Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the
NMR tube to remove inorganic salts (e.g., NaBr from synthesis).

e Acquisition:

o Set relaxation delay (
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) to
seconds to ensure integration accuracy of aromatic protons.
o Acquire at least 16 scans for

H and 512 scans for

C.

Protocol 2: HPLC Purity Check

Objective: To quantify purity and separate potential regioisomers.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m).

» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm (aromatic max) and 280 nm.

o Expected Retention: The 4-methyl isomer typically elutes slightly later than the des-methyl
analog due to increased lipophilicity.

References

e PubChem Compound Summary. "3-(4-Bromophenyl)-4-methyl-1H-pyrazole (CAS 208511-
70-0)." National Center for Biotechnology Information. [Link]

o Elguero, J., et al. "Prototropic Tautomerism of Heterocycles." Advances in Heterocyclic
Chemistry, Vol 76, 2000.

e Menozzi, G., et al. "Synthesis and biological evaluation of 1,3,4-trisubstituted pyrazoles."
Farmaco, 2003. (Reference for Vilsmeier-Haack synthesis of pyrazoles). [Link]

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b6249956/docs?utm_src=pdf-body#spectroscopic-characterization-of-3-4-bromophenyl-4-methyl-1h-pyrazole-a-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/1487504
https://pubmed.ncbi.nlm.nih.gov/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6249956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 5-(4-bromophenyl)-4-methyl-1H-pyrazole - CASS 208511-70-0 - EEf#{t.5F [molaid.com]

e 2. 1-(3-bromophenyl)-4-methyl-1H-pyrazole | CLOH9BrN2 | CID 50987738 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Spectroscopic Characterization of 3-(4-Bromophenyl)-4-
methyl-1H-pyrazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6249956/docs#spectroscopic-characterization-of-3-4-
bromophenyl-4-methyl-1h-pyrazole-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b6249956?utm_src=pdf-custom-synthesis#bc-rfq
https://www.molaid.com/MS_17161447
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-bromophenyl_-4-methyl-1H-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-bromophenyl_-4-methyl-1H-pyrazole
https://www.benchchem.com/product/b6249956/docs#spectroscopic-characterization-of-3-4-bromophenyl-4-methyl-1h-pyrazole-a-technical-guide
https://www.benchchem.com/product/b6249956/docs#spectroscopic-characterization-of-3-4-bromophenyl-4-methyl-1h-pyrazole-a-technical-guide
https://www.benchchem.com/product/b6249956/docs#spectroscopic-characterization-of-3-4-bromophenyl-4-methyl-1h-pyrazole-a-technical-guide
https://www.benchchem.com/product/b6249956/docs#spectroscopic-characterization-of-3-4-bromophenyl-4-methyl-1h-pyrazole-a-technical-guide
https://www.benchchem.com/product/b6249956?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6249956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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